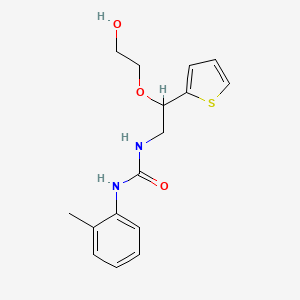
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propylpyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propylpyridazine-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the pyridazine family and has been synthesized using various methods.
Scientific Research Applications
Potential Antipsychotic and Antitumor Activities
Compounds structurally related to 1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propylpyridazine-3-carboxamide have been explored for their potential in treating various conditions. For example, 2-phenylpyrroles, synthesized as conformationally restricted analogues of certain antipsychotic drugs, have shown promise as new classes of sodium-independent dopamine D-2 antagonists. These compounds may be particularly useful as potential antipsychotics with a low propensity to induce acute extrapyramidal side effects (van Wijngaarden et al., 1987). Furthermore, novel 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated against various cancer cell lines, indicating their potential as cytotoxic agents (Aliabadi et al., 2010).
Imaging and Diagnostic Applications
Compounds with structural similarities are also being used in imaging and diagnostic studies. For instance, fluorine-18 labeled compounds, such as MEFWAY and MPPF, have been developed for positron emission tomography (PET) imaging to study serotonin 5-HT1A receptors. These compounds offer insights into the serotonergic neurotransmission and are potential tools for investigating neuropsychiatric disorders (Plenevaux et al., 2000).
Antimicrobial and Antitubercular Activities
The synthesis and study of fluoroquinolone-based 4-thiazolidinones highlight the antimicrobial potential of these compounds. They are derived from fluoroquinolones, indicating their relevance in developing new antimicrobial agents (Patel & Patel, 2010). Additionally, pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have shown potent anti-TB activity, suggesting their importance in the design of antitubercular agents (Bodige et al., 2019).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-3-8-17-15(21)14-12(22-2)9-13(20)19(18-14)11-6-4-10(16)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIZNTWXCIWOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)
![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)


![N-(furan-2-ylmethyl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2864182.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2864186.png)
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2864192.png)
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2864193.png)
![6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2864194.png)
